molecular formula C17H22N4O2S B6538151 N-{3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide CAS No. 1171000-60-4

N-{3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide

Numéro de catalogue: B6538151
Numéro CAS: 1171000-60-4
Poids moléculaire: 346.4 g/mol
Clé InChI: DGBVWHVRVUIQGE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide is a pyrazole-carboxamide derivative characterized by a cyclohepta[b]thiophene scaffold fused with a carbamoyl group and a substituted pyrazole ring. Its structure combines a seven-membered cycloheptathiophene ring, which distinguishes it from smaller cyclic systems (e.g., cyclopenta or cyclohexa derivatives). The ethyl and methyl substituents on the pyrazole ring likely influence its lipophilicity and pharmacokinetic properties.

Propriétés

IUPAC Name

N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-ethyl-5-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-3-21-10(2)9-12(20-21)16(23)19-17-14(15(18)22)11-7-5-4-6-8-13(11)24-17/h9H,3-8H2,1-2H3,(H2,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBVWHVRVUIQGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Activité Biologique

N-{3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of N-{3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. Key steps include the preparation of intermediates featuring chromene and thiophene structures. The final compound is formed through specific coupling reactions under optimized conditions to ensure high yield and purity.

The biological activity of this compound is believed to stem from its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease processes. This modulation can lead to significant effects on cellular pathways associated with diseases such as cancer and inflammation .

Anticancer Activity

Research indicates that compounds within the pyrazole class exhibit notable anticancer properties. For instance, studies have shown that derivatives similar to N-{3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide can inhibit key cancer-related pathways. Specifically:

CompoundTargetEffect
Pyrazole derivativesBRAF(V600E), EGFRInhibition of tumor growth
1-thiocarbamoyl pyrazolesMCF-7 and MDA-MB-231 cell linesSynergistic effects with doxorubicin

These findings suggest that the compound may enhance the efficacy of existing chemotherapy agents .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been documented extensively. Compounds similar in structure have shown the ability to reduce inflammation markers in various models. Notably:

CompoundInflammation ModelEffect
1-Acetyl-N-{3-carbamoyl-cyclohepta[b]thiophen}Carrageenan-induced edemaSignificant reduction in swelling
Benzocycloheptapyridine derivativesAcute inflammation modelsDecreased cytokine production

These results indicate that N-{3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide may possess similar anti-inflammatory capabilities .

Antimicrobial Activity

Emerging studies have also highlighted the antimicrobial properties of pyrazole derivatives. For instance:

CompoundPathogenActivity
Isoxazole pyrazole carboxylate 7aiRhizoctonia solaniEC50 = 0.37 µg/mL
Novel pyrazole compoundsVarious phytopathogenic fungiInhibition of mycelium growth

These findings suggest potential applications in agricultural settings as antifungal agents .

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrazole derivatives:

  • Antitumor Effects : A study tested multiple pyrazole compounds against breast cancer cell lines (MCF-7 and MDA-MB-231), revealing significant cytotoxicity and potential for combination therapy with doxorubicin.
  • Anti-inflammatory Screening : Research involving carrageenan-induced edema models demonstrated that certain pyrazole derivatives significantly reduced inflammation markers.
  • Antifungal Efficacy : A series of synthesized pyrazoles were evaluated against common phytopathogenic fungi, showing promising results comparable to commercial fungicides.

Comparaison Avec Des Composés Similaires

Key Observations :

  • Lipophilicity : The ethyl group in the target compound likely increases its XlogP (~2.1) relative to the methyl-substituted cyclopenta derivative (XlogP = 1.5), improving membrane permeability but possibly reducing aqueous solubility .
  • Hydrogen Bonding: All compounds share 2 hydrogen bond donors (amide NH and carbamoyl NH), but sulfonamide/pyridyl substituents in analogs increase acceptor counts, altering target selectivity .

Antibacterial Activity

  • Target Compound: No direct data available, but cyclohepta[b]thiophene derivatives are hypothesized to target bacterial enoyl-ACP reductases due to structural similarity to triclosan analogs.
  • Analog 1 (CAS 1005583-76-5) : Exhibits moderate activity against Mycobacterium tuberculosis (MIC = 8 µg/mL), attributed to the carbamoyl-thiophene moiety .
  • Analog 2 (Thiophene-sulfonamide derivative) : Shows broad-spectrum antibacterial activity (MIC = 2–16 µg/mL against S. aureus and E. coli), likely due to sulfonamide-mediated disruption of folate metabolism .

Research Implications and Limitations

While the target compound’s unique scaffold offers opportunities for optimizing pharmacokinetic profiles, the lack of explicit bioactivity data necessitates further in vitro and in vivo studies. Comparative analyses with cyclopenta/cyclohexa analogs highlight the trade-offs between lipophilicity, solubility, and target engagement. Future work should prioritize structural modifications to balance these properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.